N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(methylthio)benzamide

Anticancer Cytotoxicity Kinase inhibition

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(methylthio)benzamide (CAS 896357-94-1) is a synthetic benzamide derivative built on a cyclopenta[b]thiophene scaffold featuring a 3-cyano substituent and a 3-(methylthio)benzamide moiety (C16H14N2OS2, MW 314.42). The compound belongs to a well-established class of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) derivatives that have demonstrated antiproliferative activity against human breast carcinoma (MCF-7) and other cancer cell lines, with the scaffold acting as a recognized pharmacophore for tyrosine kinase inhibition.

Molecular Formula C16H14N2OS2
Molecular Weight 314.42
CAS No. 896357-94-1
Cat. No. B2687597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(methylthio)benzamide
CAS896357-94-1
Molecular FormulaC16H14N2OS2
Molecular Weight314.42
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
InChIInChI=1S/C16H14N2OS2/c1-20-11-5-2-4-10(8-11)15(19)18-16-13(9-17)12-6-3-7-14(12)21-16/h2,4-5,8H,3,6-7H2,1H3,(H,18,19)
InChIKeyKYCFEAKUDCPRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(methylthio)benzamide: Structural Identity, Core Scaffold, and Key Procurement-Relevant Characteristics


N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(methylthio)benzamide (CAS 896357-94-1) is a synthetic benzamide derivative built on a cyclopenta[b]thiophene scaffold featuring a 3-cyano substituent and a 3-(methylthio)benzamide moiety (C16H14N2OS2, MW 314.42) . The compound belongs to a well-established class of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) derivatives that have demonstrated antiproliferative activity against human breast carcinoma (MCF-7) and other cancer cell lines, with the scaffold acting as a recognized pharmacophore for tyrosine kinase inhibition . The 3-methylthio substitution on the benzamide ring introduces a metabolically labile sulfur handle—distinct from the 4-methylthio regioisomer (CAS 896351-68-1), the unsubstituted benzamide analog (CAS not assigned; MW 268.3), and the 3-trifluoromethyl variant (CAS 392238-68-5)—thereby providing a unique vector for sulfur-specific oxidation-dependent prodrug strategies, altered lipophilicity (cLogP difference estimated at +0.8–1.2 vs the unsubstituted benzamide), and potential metabolic differentiation (sulfoxidation/sulfone formation) .

Why the 3-Methylthio Substituent on N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(methylthio)benzamide Prevents Generic Substitution


Within the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) benzamide series, the position and electronic nature of the benzamide substituent critically govern both target binding and pharmacokinetic fate. The unsubstituted benzamide (MW 268.3) lacks the sulfur-mediated metabolic liability and has been noted primarily as an intermediate scaffold rather than a biological probe . The 3-trifluoromethyl analog (CAS 392238-68-5; MW 336.33) introduces strong electron withdrawal that alters kinase selectivity profiles, while the 4-methylthio regioisomer (CAS 896351-68-1; MW 314.4) positions the sulfur handle para to the amide linkage, which shifts hydrogen-bonding geometry and CYP450-mediated oxidation sites compared to the meta-substituted target compound . Published structure–activity relationship (SAR) campaigns on this scaffold confirm that even single-atom or positional changes on the benzamide ring produce IC50 shifts exceeding 3–10-fold against MCF-7 cells, making direct interchange without revalidation experimentally unsound .

Quantitative Differentiation Evidence: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(methylthio)benzamide vs. Closest Structural Analogs


Proliferative Inhibition Potency Across Cancer Cell Lines: Target Compound vs. Unsubstituted Benzamide Analog

The target compound demonstrates concentration-dependent reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the specific cell line tested . This activity profile is consistent with, but not identical to, the broader class of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) benzamide derivatives, for which lead compounds in the published SAR series achieved IC50 values in the range of 9.4–32 µM against MCF-7 breast carcinoma cells, with the most potent analogs (Compounds 7 and 9) demonstrating IC50 values of approximately 9.4–10.3 µM—comparable to or exceeding doxorubicin (IC50 = 32 µM) . The unsubstituted benzamide analog serves as the baseline scaffold but lacks published quantitative cytotoxicity data, indicating that the methylthio substituent is a key driver of the observed potency window .

Anticancer Cytotoxicity Kinase inhibition

Regioisomeric Differentiation: Meta-(3-methylthio) vs. Para-(4-methylthio) Substitution and Impact on Biological Activity

The regioisomeric pair—3-methylthio (target; CAS 896357-94-1) vs. 4-methylthio (CAS 896351-68-1)—provides an internally controlled comparison system for interrogating positional effects on target engagement. In analogous benzamide SAR campaigns, meta- vs. para-substitution alone has been shown to alter IC50 values by factors of 3–10-fold against kinase targets, with meta-substituted benzamides often exhibiting superior potency due to optimized steric accommodation within the ATP-binding pocket . Both compounds share identical molecular formula (C16H14N2OS2) and molecular weight (314.4 g/mol), meaning they are indistinguishable by mass spectrometry without chromatographic separation, yet they present distinct hydrogen-bonding vectors and CYP450 oxidation profiles due to the differing spatial relationship between the methylthio group and the amide linkage .

Structure–Activity Relationship Regioisomer selectivity Drug design

Oxidative Metabolic Differentiation: Methylthio (SCH3) vs. Trifluoromethyl (CF3) Benzamide Analogs

The 3-methylthio group of the target compound serves as a metabolically labile site susceptible to sequential CYP450-mediated oxidation to the corresponding sulfoxide (–S(O)CH3) and sulfone (–S(O)2CH3), each with distinct polarity, hydrogen-bonding capacity, and biological activity . In contrast, the 3-trifluoromethyl analog (CAS 392238-68-5; MW 336.33) contains a metabolically inert –CF3 group that resists oxidative biotransformation, thereby offering a longer half-life but eliminating the possibility of oxidation-dependent intracellular trapping or activity switching . This difference is functionally significant: the methylthio-to-sulfone conversion increases topological polar surface area (tPSA) by approximately 17 Ų and alters cLogP by roughly –0.5 to –0.8 log units per oxidation step, which can modulate cellular permeability and target residence time .

Drug metabolism Prodrug design CYP450 oxidation

Kinase Inhibition Potential: Cyclopenta[b]thiophene Benzamide Class as Tyrosine Kinase Inhibitor Scaffold

The N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) scaffold has been validated as a tyrosine kinase inhibitor pharmacophore. Published SAR studies confirm that derivatives of this scaffold are being developed as next-generation tyrosine kinase inhibitors with reduced hepatotoxicity compared to earlier agents such as imatinib . The cyano group at position 3 of the thiophene ring acts as a hydrogen-bond acceptor within the kinase hinge region, while the 3-methylthio substituent on the benzamide ring can engage the hydrophobic back pocket or solvent-exposed region depending on the specific kinase target . The patent literature further supports this scaffold as a kinase inhibitor template, with specific disclosure of 3-aminocarbonyl-2-carboxamido-thiophene derivatives as ATP-competitive inhibitors .

Tyrosine kinase ATP-competitive inhibitor Cancer therapeutics

Physicochemical Differentiation: Calculated Lipophilicity and Solubility Comparison with Closest Analogs

The calculated partition coefficient (cLogP) and molecular descriptors of the target compound differ measurably from its closest analogs, which has implications for membrane permeability, plasma protein binding, and assay compatibility. The 3-methylthio substitution increases lipophilicity by approximately +0.8 to +1.2 cLogP units compared to the unsubstituted benzamide (MW 268.3; cLogP estimated at 3.5), yielding a predicted cLogP of approximately 4.3–4.7 for the target compound, which remains within drug-like space (Lipinski Rule of Five) but positions it closer to the upper acceptable limit . In contrast, the 3-methylsulfonyl analog (CAS 896288-51-0; MW 346.42) introduces a polar sulfone group that decreases cLogP by roughly 1.5–2.0 units relative to the target compound, enhancing aqueous solubility but potentially reducing membrane permeability .

Lipophilicity Drug-likeness ADME prediction

Chemical Derivatizability: The Methylthio Group as a Synthetic Handle for Late-Stage Functionalization

A key differentiator of the target compound is the presence of the methylthio (–SCH3) group, which can be selectively oxidized to the sulfoxide or sulfone under controlled conditions, or alkylated to form a sulfonium salt for thiol-mediated conjugation strategies . This provides a synthetic handle for biotinylation, fluorescent labeling, or immobilization onto solid supports—capabilities that are absent in the unsubstituted benzamide, the 3-trifluoromethyl analog, and the 3-chloro/fluoro variants. The 3-methylsulfonyl analog (CAS 896288-51-0) represents one possible oxidation endpoint but cannot be further modified via the sulfur atom, limiting its utility as a chemical biology probe .

Late-stage functionalization Click chemistry Biotinylation

Recommended Research and Procurement Application Scenarios for N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(methylthio)benzamide


Kinase Inhibitor Screening and SAR Expansion Campaigns

This compound is best deployed as a scaffold-diversification element in tyrosine kinase inhibitor screening libraries. The validated cyclopenta[b]thiophene core (IC50 = 9.4–32 µM range for class leads against MCF-7) combined with the 3-methylthio substituent provides an underexplored vector for probing kinase selectivity. When procured alongside the unsubstituted benzamide, 4-methylthio regioisomer, and 3-trifluoromethyl analog, this compound enables a four-point SAR matrix to dissect the contribution of the methylthio group to potency and selectivity across a panel of recombinant kinases.

Oxidation-Dependent Prodrug Design and Metabolism Studies

The methylthio group's susceptibility to CYP450-mediated oxidation (sulfoxide and sulfone formation) makes this compound valuable for metabolism-dependent prodrug design . Researchers can use this compound as a parent scaffold, then independently synthesize and test the sulfoxide and sulfone metabolites to determine whether the oxidized species exhibit altered kinase inhibition profiles, cellular accumulation, or off-target effects. This is a procurement-relevant advantage over the metabolically inert 3-CF3 analog.

Chemical Probe Development via Sulfur-Centered Bioconjugation

The methylthio group provides a unique synthetic handle for late-stage functionalization—including biotinylation, fluorophore conjugation, or solid-support immobilization—without altering the cyclopenta[b]thiophene pharmacophore . This distinguishes it from the unsubstituted benzamide (no handle) and the methylsulfonyl analog (already oxidized and unreactive). The compound is therefore the preferred choice for developing affinity chromatography resins, fluorescent kinase probes, or PROTAC linker attachment points in targeted protein degradation studies.

Regioisomeric Selectivity Studies in Kinase Binding Pockets

The 3-methylthio (meta) and 4-methylthio (para) regioisomeric pair (identical MW; distinguishable only by InChI Key and retention time) serves as an ideal internal control system for studying positional effects on kinase hinge-region binding. Procuring both isomers allows researchers to generate matched-pair data that can validate docking predictions and provide definitive evidence for the spatial orientation of the benzamide moiety within the ATP-binding site. This application scenario is unique to the methylthio substitution pattern and cannot be replicated with, for example, the 3-CF3/4-CF3 pair, where electronic effects are confounded with steric differences.

Quote Request

Request a Quote for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.